Compactin diol lactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58889-19-3 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14+,15-,16-,18-/m0/s1 |
InChI Key |
WWSNTLOVYSRDEL-DZSDEGEFSA-N |
SMILES |
CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O |
Isomeric SMILES |
C[C@H]1C=CC2=CCC[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O |
Canonical SMILES |
CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O |
Other CAS No. |
58889-19-3 |
Synonyms |
ML 236A ML-236A |
Origin of Product |
United States |
The Outline Will Be Purely Hierarchical Numerical, As Requested.1. Nomenclature and Stereochemical Elucidation of Compactin Diol Lactone
Systematic Naming Conventions within the Statin Family
The systematic name for Compactin diol lactone under the International Union of Pure and Applied Chemistry (IUPAC) conventions is (4R,6R)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one. nih.govnaturalproducts.netuni.lu This formal nomenclature precisely describes the molecular structure, including the stereochemistry of all chiral centers, which is crucial for its biological function. The compound is also known by several synonyms, including ML-236A, desmethylmonacolin J, and Antibiotic ML 236A. nih.govzfin.org
Statins as a class share a common structural feature: a dihydroxyheptanoic acid moiety or its lactone form, which is structurally similar to the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) intermediate. wiley-vch.denih.gov This similarity allows them to act as competitive inhibitors of HMG-CoA reductase. wiley-vch.de The nomenclature of statins often reflects their origin and minor structural variations. For instance, the name "mevastatin" is used for a closely related compound, ML-236B. ebi.ac.uk
| Identifier Type | Value |
| IUPAC Name | (4R,6R)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one nih.govnaturalproducts.netuni.lu |
| Synonyms | ML 236A, desmethylmonacolin J, Antibiotic ML 236A nih.govzfin.org |
| Chemical Formula | C18H26O4 nih.govuni.lu |
| InChI | InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14+,15-,16-,18-/m0/s1 nih.govuni.lu |
| InChIKey | WWSNTLOVYSRDEL-DZSDEGEFSA-N nih.govuni.lu |
| SMILES | C[C@H]1C=CC2=CCCC@@HO nih.govuni.lu |
Stereochemical Configuration and Isomeric Forms
The precise three-dimensional arrangement of atoms, or stereochemistry, in this compound is fundamental to its activity. The IUPAC name specifies the configuration at each chiral center: (4R,6R) for the lactone ring and (1S,2S,8S,8aR) for the hexahydronaphthalene (B12109599) ring system. nih.gov The relative and absolute configurations of these centers are critical for the molecule's ability to bind to the active site of its target enzyme. nih.gov
Isomeric forms of statins, where the stereochemistry at one or more centers is inverted, generally exhibit significantly reduced or no biological activity. nih.gov For example, research into structural analogues of compactin has shown that inverting the stereochemistry at the C-3 or C-5 positions of the dihydroxyvaleric acid moiety leads to a substantial decrease in inhibitory potency. nih.gov The synthesis of specific stereoisomers is a key challenge in the chemical production of statins and their analogues. acs.org
Structural Analogues and Precursors in Chemical Research
This compound is closely related to several other natural products and synthetic intermediates. Understanding these relationships provides insight into its biosynthesis and potential for chemical modification.
This compound is functionally and structurally related to ML-236C. nih.govzfin.org It is specifically defined as a carbobicyclic compound that is ML-236C substituted by a hydroxy group at the 8S position. nih.govzfin.org ML-236C, along with ML-236A and ML-236B (compactin), were first isolated from Penicillium citrinum. researchgate.net These compounds are all part of the compactin family of metabolites. mdpi.com The hydrolysis of mevastatin (B1676542) (ML-236B) can yield this compound. ebi.ac.uk
The structure of this compound is built upon two core chemical scaffolds: a 2-pyranone and a hexahydronaphthalene ring system. nih.govzfin.org
2-Pyranone: The lactone portion of the molecule is a derivative of 2-pyranone, specifically a tetrahydro-2H-pyran-2-one. zfin.org This six-membered cyclic ester with a hydroxyl group at the 4-position is a common feature among many statins and is crucial for their biological activity. nih.govpsu.eduresearchgate.net The synthesis of this lactone moiety is a major focus in the total synthesis of statins. lookchem.comtandfonline.com
Hexahydronaphthalene: The bicyclic part of the molecule is a substituted hexahydronaphthalene. nih.govzfin.org This complex ring system contains multiple stereocenters that must be controlled during chemical synthesis. wiley-vch.de The hexahydronaphthalene core provides the structural backbone that correctly positions the pharmacologically active lactone side chain. psu.edu
The study of these core structures is central to the development of synthetic routes to compactin and its analogues, with various strategies employed to achieve the desired stereochemistry in the final product. wiley-vch.deunl.edu
Biosynthetic Pathways and Natural Occurrence of Compactin Diol Lactone
Fungal Sources and Isolation Methodologies in Research
Compactin diol lactone is a naturally occurring polyketide produced by several species of fungi. nih.gov Research into its isolation and characterization has primarily centered on species within the Penicillium genus.
Penicillium citrinum
Penicillium citrinum is a key fungal source from which this compound has been isolated. nih.govnaturalproducts.netzfin.org This species is also known for producing compactin (also referred to as mevastatin (B1676542) or ML-236B), a closely related compound. wiley-vch.dewikipedia.org The biosynthesis of these compounds in P. citrinum involves a complex series of enzymatic reactions. The isolation of this compound from P. citrinum cultures is a multi-step process that typically involves solvent extraction of the fungal broth followed by chromatographic purification techniques to separate the various metabolites. nih.gov
Penicillium javanicum
Penicillium javanicum has also been identified as a natural source of this compound. nih.gov Research on the secondary metabolites of Eupenicillium javanicum (a teleomorph of Penicillium javanicum) has led to the isolation of several compactin derivatives, highlighting the metabolic diversity within this species. acs.orgresearchgate.net The isolation procedures from P. javanicum are similar to those used for P. citrinum, relying on extraction and chromatography to obtain the pure compound.
Penicillium brevicompactum (for related compactin)
While direct isolation of this compound from Penicillium brevicompactum is not prominently documented, this species is a well-known producer of compactin. wiley-vch.denih.govrsc.org Studies on P. brevicompactum have been crucial in understanding the biosynthesis of the broader family of compactin-related compounds. nih.govjmb.or.kr Research has demonstrated the feasibility of producing compactin using P. brevicompactum in solid-state fermentation, a process that utilizes agro-industrial residues as a substrate. nih.gov Optimization of fermentation conditions, including nutritional and physiological parameters, has been shown to significantly improve compactin yields. nih.govjmb.or.kr
Table 1: Fungal Sources of Compactin and Related Compounds
| Fungal Species | Compound(s) | Key Research Findings |
|---|---|---|
| Penicillium citrinum | This compound, Compactin (ML-236B) | Identified as a primary natural source of this compound. nih.govnaturalproducts.netzfin.org |
| Penicillium javanicum | This compound, Compactin derivatives | Confirmed as a producer of this compound and other related metabolites. nih.govacs.orgresearchgate.net |
| Penicillium brevicompactum | Compactin (ML-236B) | Utilized in studies optimizing compactin production via solid-state fermentation. wiley-vch.denih.govrsc.orgjmb.or.kr |
Enzymatic Transformations and Bioconversion Processes
The biosynthesis of this compound and related compounds is a sophisticated process governed by specific enzymes and pathways. Bioconversion processes, where microorganisms are used to modify a precursor compound, are also a significant area of research.
Role in Iterative Polyketide Synthase (iPKS) Pathways
The backbone of this compound is assembled by a type I iterative polyketide synthase (iPKS). nih.govnih.gov In fungi, these large, multifunctional enzymes catalyze the repetitive condensation of small carboxylic acid units to build the polyketide chain. nih.govacs.org The biosynthesis of compactin in P. citrinum is mediated by a gene cluster that includes the nonaketide synthase mlcA. uniprot.org This iPKS catalyzes the formation of the polyketide core. The process is completed by the action of other enzymes, such as the dehydrogenase mlcG, which is responsible for the reduction of specific intermediates during the chain assembly. uniprot.org The final structure is achieved through a series of tailoring reactions, including hydroxylations and cyclizations, catalyzed by other enzymes in the biosynthetic cluster, such as P450 monooxygenases. uniprot.org
Microbial Conversion of Compactin to ML-236A
Microbial transformation is a key process for generating derivatives of compactin. One notable conversion is the hydrolysis of compactin (ML-236B) to ML-236A. nih.gov This reaction involves the removal of the 2-methylbutyryl side chain from the compactin molecule. A comprehensive screening of approximately 1,600 fungal strains identified Emericella unguis as a highly efficient catalyst for this bioconversion, achieving a yield of over 90%. nih.gov The enzyme responsible for this transformation is a carboxylesterase that has been isolated and characterized. tandfonline.com This esterase exhibits high specificity for the C4-acyl chain of compactin. tandfonline.com Other microorganisms, such as Nocardia autotrophica, have been shown to hydroxylate compactin at various positions, leading to different hydroxylated derivatives. tandfonline.com
Table 2: Key Enzymes and Conversions in Compactin Biosynthesis and Biotransformation
| Enzyme/Process | Precursor | Product | Organism/System | Description |
|---|---|---|---|---|
| Iterative Polyketide Synthase (iPKS) mlcA | Malonyl-CoA | Polyketide backbone | Penicillium citrinum | Catalyzes the iterative nine-step formation of the polyketide chain for compactin. uniprot.org |
| Carboxylesterase | Compactin (ML-236B) | ML-236A | Emericella unguis | Hydrolyzes the 2-methylbutyryl side chain of compactin. nih.govtandfonline.com |
| Hydroxylation | Compactin (ML-236B) | Hydroxylated compactin derivatives | Nocardia autotrophica, Schizophyllum commune | Introduces hydroxyl groups at various positions on the compactin molecule. tandfonline.comcapes.gov.br |
| P450 Monooxygenase mlcC | Dihydro-ML-236C carboxylate | ML-236A carboxylate | Penicillium citrinum | Catalyzes the conversion of an intermediate in the compactin biosynthetic pathway. uniprot.org |
Lovastatin (B1675250) Esterase-Mediated Hydrolysis from Lovastatin
While this compound is a biosynthetic precursor, it can also be formed via the de-acylation of Compactin. This process of removing the side chain is achieved through enzymatic hydrolysis. The principles of this reaction are well-documented through studies of a similar process: the hydrolysis of lovastatin by a specific esterase.
Lovastatin, a structurally related statin, can be hydrolyzed by a lovastatin esterase to yield its corresponding diol lactone, Monacolin J. asm.orgresearchgate.net This enzymatic action demonstrates the mechanism by which Compactin could be hydrolyzed to form this compound. The user's outline specifies focusing on Lovastatin esterase, for which detailed research is available.
Enzyme Characterization and Specificity Studies
A well-characterized lovastatin 8'-esterase has been isolated from the fungus Clonostachys compactiuscula. asm.orgnih.gov This enzyme specifically catalyzes the hydrolysis of the α-methylbutyryloxy side chain from the lovastatin molecule. asm.org
Key characteristics of this enzyme have been determined through purification and analysis:
Molecular Weight: The enzyme has an approximate molecular weight of 46 kDa. asm.orgnih.gov
Optimal Conditions: It exhibits maximal activity in a pH range of 9.0 to 9.6 and a temperature range of 25 to 30°C. asm.orgnih.gov
Solvent Effects: The presence of 5 to 20% methanol (B129727) was found to increase the rate of lovastatin hydrolysis, whereas other organic solvents such as ethanol, isopropanol, and ethyl acetate (B1210297) decreased its activity. asm.orgnih.gov
Substrate Specificity: The lovastatin esterase demonstrates high selectivity. It is capable of hydrolyzing lovastatin even in the presence of an excess of simvastatin (B1681759), a closely related compound that differs only by an additional methyl group on the side chain. asm.orgnih.gov This suggests the enzyme's active site is sensitive to the steric hindrance presented by the 2,2-dimethylbutyryloxy side chain of simvastatin, leading to a much slower hydrolysis rate for simvastatin compared to lovastatin. semanticscholar.org
Below is an interactive table summarizing the properties of the lovastatin esterase from Clonostachys compactiuscula.
| Property | Value | Source Organism |
| Enzyme Name | Lovastatin 8'-(α-methylbutyryloxy) esterase | Clonostachys compactiuscula |
| Molecular Weight | 46 kDa | Clonostachys compactiuscula |
| Optimal pH | 9.0 - 9.6 | Clonostachys compactiuscula |
| Optimal Temperature | 25 - 30°C | Clonostachys compactiuscula |
Induction of Esterase Activity
The production of the lovastatin esterase by Clonostachys compactiuscula is not constitutive; its expression must be induced. asm.org Research has shown that the addition of lovastatin or related compounds to the culture medium is necessary to trigger the synthesis of the enzyme. asm.org
Effective Inducers: Lovastatin itself is the most effective inducer of the esterase activity. Other structurally similar compounds, such as simvastatin and the diol lactone product (in its triol salt form), also induce expression, although less effectively than lovastatin. asm.org
Non-Inducers: Notably, methyl butyrate, which is the other product of lovastatin hydrolysis, does not act as an inducer for the enzyme's expression. asm.org This indicates that the induction mechanism is specific to the core statin structure.
Table of Compound Names
Chemical Synthesis and Derivatization Strategies for Compactin Diol Lactone
Total Synthesis Approaches of the Compactin Core and Lactone Moiety
The construction of the compactin molecule, particularly its diol lactone portion, presents considerable stereochemical challenges. Various research groups have devised unique strategies to assemble this complex natural product, ranging from convergent approaches involving the union of two chiral fragments to linear sequences that build complexity step-by-step.
Chelation-Controlled Reduction for Syn-1,3-Diol Formation
A critical stereochemical feature of the compactin lactone is the syn relationship between the hydroxyl groups at C-3 and C-5. One effective strategy to establish this arrangement is through the chelation-controlled reduction of a β-hydroxy ketone.
Researchers have developed a method utilizing the reduction of chiral β-alkoxy ketones to create syn-1,3-diols with high stereoselectivity. nih.govacs.orgacs.org This approach involves the use of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like lithium iodide (LiI), which facilitates the formation of a rigid, chelated intermediate. nih.govacs.orgacs.org This intermediate directs the hydride attack from the less hindered face, leading to the desired syn diol. The β-alkoxy ketone precursors are often synthesized from chiral alkoxy aldehydes through nitro-aldol reactions. nih.govacs.orgacs.org This methodology has been successfully applied to the efficient synthesis of the δ-lactone moiety of compactin and its analogue, mevinolin. nih.govacs.org
Table 1: Chelation-Controlled Reduction for Syn-1,3-Diol Synthesis
| Precursor | Reducing Agent | Selectivity (syn:anti) | Reference |
|---|---|---|---|
| Chiral β-alkoxy ketone | LiI/LiAlH₄ | Up to >99:1 | nih.govacs.org |
This table summarizes the high diastereoselectivity achieved in the formation of syn-1,3-diols using chelation-controlled reduction methods.
Lactonic (Silyl) Enolate Rearrangement Methodologies
The Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for the synthesis of the compactin framework. Specifically, the rearrangement of lactonic silyl (B83357) enolates provides a strategic route to construct portions of the molecule.
In a notable application, a synthetic sequence combining a lactonic Claisen rearrangement with a Lewis acid-catalyzed cyclocondensation of an aldehyde and a diene has been developed as a route to compactin. researchgate.net This strategy leverages the rearrangement to set key stereocenters and build the carbon skeleton, followed by a cyclocondensation to complete the core structure. researchgate.netwiley-vch.de Aromatic versions of the lactonic silyl enolate Claisen rearrangement have also been explored as a novel approach to the furanosesquiterpene framework, which shares structural motifs with parts of the compactin molecule. clockss.org
Aldehyde-Diene Cyclocondensation Technologies
Cyclocondensation reactions, particularly those involving aldehydes and dienes, are a cornerstone of many compactin syntheses. These reactions are pivotal for constructing the six-membered ring of the decalin system.
Danishefsky and coworkers demonstrated a powerful strategy that combines a lactonic (silyl) enolate rearrangement with an aldehyde-diene cyclocondensation to achieve the total synthesis of compactin. researchgate.netwiley-vch.de Ruthenium-catalyzed transfer hydrogenation has also been employed to couple 1,3-dienes with aldehydes, yielding β,γ-unsaturated ketones which are valuable intermediates. organic-chemistry.org This method offers excellent branch regioselectivity. organic-chemistry.org Furthermore, nickel-catalyzed reductive couplings of dienes and aldehydes provide another route to homoallylic alcohols, which can be further elaborated into the compactin core. nih.gov
Double Michael Reaction Protocols
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been ingeniously applied in a tandem fashion to construct the decalin nucleus of compactin. wikipedia.org
A total synthesis of (+)-compactin has been accomplished using a double Michael reaction as the key step. rsc.orgresearchgate.netrsc.org This approach involves the reaction of (R)-1-acetyl-3-(tert-butyldimethylsiloxy)cyclohexene with methyl crotonate. rsc.orgresearchgate.netrsc.org This strategy, developed by Hagiwara's group, efficiently assembles the bicyclic core of the molecule. wiley-vch.de
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled formation of six-membered rings and has been extensively used in the synthesis of compactin. organic-chemistry.org This reaction allows for the efficient construction of the decalin core with precise control over multiple stereocenters.
Both intramolecular and intermolecular Diels-Alder reactions have been successfully employed. Funk's group utilized a Lewis acid-catalyzed intramolecular Diels-Alder reaction to address the stereochemical complexities of the decalin nucleus. wiley-vch.de Grieco's group developed a convergent synthesis where two optically pure fragments were joined via an intermolecular Diels-Alder reaction. wiley-vch.de Chiral Lewis acids have been used to catalyze asymmetric Diels-Alder reactions, providing access to enantiomerically enriched intermediates for the lactone portion of compactin. scielo.br
Table 2: Diels-Alder Strategies in Compactin Synthesis
| Reaction Type | Key Feature | Research Group | Reference |
|---|---|---|---|
| Intramolecular Diels-Alder | Lewis acid-catalyzed, controlled decalin stereochemistry | Funk | wiley-vch.de |
| Intermolecular Diels-Alder | Convergent union of two chiral fragments | Grieco | wiley-vch.de |
This table highlights different applications of the Diels-Alder reaction in constructing the compactin core and lactone.
Intramolecular Reformatsky Reactions
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted into an intramolecular variant for the synthesis of the compactin lactone. byjus.com
A concise and stereodefined synthesis of (+)-compactin lactone has been achieved where a samarium(II) iodide-mediated intramolecular Reformatsky reaction is the key step. acs.orgkisti.re.kracs.org This reaction proceeds through a chelation-controlled cyclic transition state, which enforces the desired stereoselectivity. acs.org The precursor, a β-bromoacetoxy aldehyde, is synthesized in a few steps from readily available starting materials. acs.org The cyclization of this precursor with samarium(II) iodide yields the target lactone in excellent yield. acs.org
Stereoselective and Enantioselective Synthesis
The precise arrangement of stereocenters within the diol lactone structure is paramount for its function. Chemists have devised numerous elegant strategies to control the absolute and relative stereochemistry during its synthesis, ranging from the use of chiral auxiliaries to biocatalytic methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is removed.
A notable application of this strategy involves a highly diastereoselective [4+2] cycloaddition reaction. rsc.org In this approach, the chiral auxiliary (2R)-N-glyoxyloylbornane-10,2-sultam is reacted with 1-methoxybuta-1,3-diene. rsc.org This cycloaddition yields a key adduct which is then transformed into (4R,6S)-4-hydroxy-6-hydroxymethyltetrahydro-2-pyrone, a vital precursor for the lactone portion of compactin. rsc.org The use of enantiomerically pure compounds like (+)-(R,R)-2,3-butanediol as a chiral auxiliary attached to a racemic lactone allows for the separation of diastereomers, often by HPLC. kashanu.ac.ir
Another method achieves prochiral recognition to selectively prepare epimers of the 3,5-dihydroxyvaleric acid moiety, a component of the diol lactone. nih.gov This involves the reaction of a specific anhydride (B1165640) with either (R)- or (S)-1-phenylethanol. nih.gov This reaction demonstrates high selectivity, with the use of (R)-1-phenylethanol leading to a 15:1 ratio of the desired diastereomeric diesters under optimal conditions. nih.gov
Table 1: Examples of Chiral Auxiliaries in Compactin Lactone Synthesis
| Chiral Auxiliary | Key Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|
| (2R)-N-glyoxyloylbornane-10,2-sultam | [4+2] Cycloaddition | High diastereoselectivity | rsc.org |
| (R)-1-Phenylethanol | Prochiral recognition of an anhydride | 15:1 ratio of diastereomeric diesters | nih.gov |
Convergent synthesis, where complex molecules are assembled from smaller, independently prepared fragments, offers an efficient route to the target structure. Controlling stereochemistry at the point of fragment coupling is a critical challenge.
A successful convergent synthesis of (+)-compactin was achieved through the union of two optically pure fragments via a Diels-Alder reaction. wiley-vch.de This approach proceeded with complete control of stereochemistry at all stages. wiley-vch.de Another strategy utilized an intramolecular McMurry coupling between an aldehyde and a ketone. wiley-vch.de Chelation-controlled reduction of chiral β-alkoxy ketones is another powerful method for establishing stereocenters. acs.orgnih.gov This technique has been used to prepare syn-1,3-diols with high selectivity (up to >99:1) by using reagents like LiI/LiAlH4, providing a short and efficient route to the δ-lactone moiety of compactin. acs.orgnih.gov The required chiral β-alkoxy ketones can be derived from nitro-aldol reactions. acs.orgnih.gov
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. It provides an alternative to metal-based or enzymatic catalysts.
An efficient synthesis of the lactone moiety of compactin has been developed using iterative proline-catalyzed reactions. ncl.res.inresearchgate.net This strategy generates the necessary stereogenic centers through a sequence of α-aminoxylation and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. researchgate.net This organocatalytic route has been successfully applied to the synthesis of the lactone portion of both compactin and mevinolin. ncl.res.inlookchem.com Another organocatalytic approach employed MacMillan's organocatalytic Mukaiyama–Michael reaction as a key step in a formal enantioselective synthesis of (+)-Compactin. thieme-connect.com
Table 2: Organocatalytic Methods for Lactone Moiety Synthesis
| Organocatalyst | Key Reaction Sequence | Target Moiety | Reference |
|---|---|---|---|
| L-Proline | Iterative α-aminoxylation and Horner-Wadsworth-Emmons (HWE) olefination | Compactin/Mevinolin lactone | ncl.res.inresearchgate.net |
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes, acting as chiral catalysts, can perform highly specific transformations, such as the resolution of racemates or the asymmetric functionalization of prochiral substrates.
One prominent chemoenzymatic strategy involves the asymmetric hydrolysis of a meso diacetate, cis,cis-5-benzyloxy-1,3-diacetoxy-cyclohexane, using pig liver esterase (PLE). capes.gov.br This enzymatic step selectively hydrolyzes one of the acetate (B1210297) groups, yielding a chiral monoacetate which serves as a precursor to the chiral lactone moiety of compactin. capes.gov.br Enzymes are also used for the optical resolution of Corey lactone diols, which are versatile intermediates in organic synthesis. google.com Furthermore, whole-cell biocatalysis, such as using yeast cultures, can achieve stereoselective oxidation of diols to form chiral lactones. mdpi.com In the context of statin synthesis, chemoenzymatic processes have been developed to produce the diol lactone intermediate from lovastatin (B1675250) via enzymatic hydrolysis. google.com
Organocatalytic Routes to the Lactone Moiety
Strategies for Chemical Modification and Analogue Generation
The generation of structural analogues of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. Diverted Total Synthesis is a key strategy for accessing these modified compounds.
Diverted Total Synthesis (DTS) is a strategy in which an established total synthesis route is modified to produce analogues of the final natural product. rsc.orgwikipedia.org Instead of proceeding to the natural product itself, intermediates along the synthetic pathway are "diverted" and subjected to different chemical transformations to create a library of related compounds. rsc.orgresearchgate.net
This approach allows for deep-seated structural modifications by using altered building blocks in a fragment-based synthesis or by modifying advanced intermediates. rsc.org The full experimental details for the total synthesis of (+)-compactin and 19 of its structural analogues have been reported, representing a practical application of the DTS concept. nih.gov This work involved creating analogues with inverted stereochemistry at key positions and functional group modifications, such as ketones and enones, to probe their inhibitory activity. nih.gov The flexibility of DTS makes it a powerful tool for generating novel molecules based on a natural product scaffold. researchgate.netresearchgate.net
Function-Oriented Synthesis (FOS)
In the context of Compactin diol lactone, an FOS approach would not aim to replicate the entire natural product. Instead, it would focus on synthesizing simplified structures that mimic the essential HMG-CoA-like moiety responsible for the inhibition of HMG-CoA reductase. wiley-vch.de The synthesis would target novel scaffolds designed for ease of preparation that still present the key functional groups—specifically the hydroxyl and lactone elements that are critical for binding to the active site of the HMG-CoA reductase enzyme. wiley-vch.de By moving away from the complex polycyclic core of compactin, FOS enables the exploration of new chemical space and the generation of proprietary compounds with potentially improved pharmacological profiles, while ensuring that the synthesis is practical and step-economical. nih.gov
Biology-Oriented Synthesis (BIOS)
Biology-Oriented Synthesis (BIOS) is a strategy that leverages the structural information of natural products to guide the creation of new compound libraries with a high probability of biological relevance. thieme-connect.dempg.de The premise of BIOS is that natural products have been shaped by evolution to interact with specific protein targets, and thus their core molecular scaffolds are "biologically prevalidated". thieme-connect.dersc.org By classifying natural products based on their molecular architecture and biological activity, BIOS identifies privileged scaffolds that can serve as templates for the synthesis of novel compound collections. thieme-connect.de This approach aims to populate chemical space with molecules that are more likely to be bioactive, thereby increasing the efficiency of discovering new chemical probes and drug leads. mpg.de
Applying the BIOS principle to this compound involves using its decalin core and the attached lactone side-chain as a biologically relevant starting point. The lactone portion, in its hydrolyzed hydroxy-acid form, is known to be a potent competitive inhibitor of HMG-CoA reductase. rjpbcs.comnih.gov A BIOS strategy would involve the synthesis of a library of compounds based on this validated scaffold. thieme-connect.de Modifications would be systematically introduced at various positions of the diol lactone structure to create a diverse set of analogs. This allows for the exploration of structure-activity relationships and potentially the discovery of modulators for other protein targets that share similar binding folds, thereby generating new biological hypotheses. thieme-connect.de
Complexity to Diversity (CtD) Approaches
The Complexity to Diversity (CtD) strategy utilizes the rich structural and stereochemical information inherent in complex, readily available natural products to rapidly generate libraries of structurally diverse and complex molecules. cam.ac.ukresearchgate.net This approach begins with a complex natural product intermediate, which is then subjected to various chemical transformations to create a wide range of distinct molecular scaffolds. cam.ac.ukrsc.org Unlike other diversity-oriented strategies that build complexity from simple starting materials, CtD harnesses the pre-existing complexity of the natural product to access novel areas of chemical space efficiently. cam.ac.uk
This compound, with its stereochemically dense polycyclic structure, is an ideal starting point for a CtD approach. The synthesis would begin with the diol lactone, which can be obtained from the hydrolysis of compactin or lovastatin. naturalspublishing.comasm.org This complex core would then serve as a template for divergent synthesis. By applying a variety of chemical reactions to the different functional groups of the diol lactone (e.g., the two hydroxyl groups and the lactone ring), a library of unique and structurally complex molecules can be generated. cam.ac.uk This method allows for the creation of novel macrocycles or other complex ring systems that are significantly different from the original statin scaffold but retain its three-dimensional character, offering a powerful tool for discovering new biological functions. cam.ac.ukresearchgate.net
Creation of Semisynthetic HMG-CoA Reductase Inhibitor Precursors
This compound and its structural analogs are pivotal intermediates in the creation of commercially significant semisynthetic statins. These statins are developed to enhance the properties of the original natural products.
Pravastatin (B1207561) Precursor: Pravastatin is produced through the microbial hydroxylation of compactin. rjpbcs.commdpi.com In this biotransformation, the intact compactin molecule, not its diol lactone, serves as the direct precursor. mdpi.com Various microorganisms, most notably Streptomyces carbophilus, possess a specific cytochrome P450 enzyme that stereoselectively hydroxylates compactin at the C-6 position of its decalin ring system to yield pravastatin. mdpi.com This enzymatic process is highly efficient and avoids the complexities and potential stereoisomeric byproducts of purely chemical synthesis methods. rjpbcs.com While the diol lactone is a related structure, the industrial synthesis of pravastatin relies on the fermentation of Penicillium citrinum to produce compactin, which is then used as the substrate for the subsequent microbial hydroxylation step. mdpi.com
| Pravastatin Synthesis Overview | |
| Precursor | Compactin (Mevastatin) mdpi.com |
| Process Type | Bioconversion / Microbial Hydroxylation google.com |
| Key Enzyme | Cytochrome P450 Monooxygenase mdpi.com |
| Microorganism Example | Streptomyces carbophilus mdpi.com |
| Site of Modification | Stereospecific hydroxylation at the C-6 position mdpi.com |
| Product | Pravastatin rjpbcs.com |
Simvastatin (B1681759) Precursor: The diol lactone derived from the hydrolysis of a natural statin is a crucial intermediate in the semisynthesis of simvastatin. naturalspublishing.comgoogle.com Commercially, this process typically starts with lovastatin, which is structurally similar to compactin but contains an additional methyl group on the decalin ring. asm.org The synthesis involves the following key steps:
Hydrolysis: Lovastatin is hydrolyzed, often using an esterase enzyme or chemical methods, to remove its 2-methylbutyrate (B1264701) side chain. This step opens the lactone ring to form a triol acid, which is then re-lactonized under acidic conditions to yield the key intermediate, a diol lactone. naturalspublishing.comgoogle.com
Protection: The hydroxyl group at the 4-position of the lactone ring is selectively protected, often with a silyl group like tert-butyldimethylsilyl (TBDMS), to prevent it from reacting in the subsequent step. googleapis.com
Acylation: The unprotected hydroxyl group at the 8-position of the decalin core is acylated using 2,2-dimethylbutyryl chloride in the presence of a base. This step attaches the characteristic side chain of simvastatin. naturalspublishing.com
Deprotection: The protecting group is removed from the 4-position hydroxyl, and the lactone ring is ensured to be closed, yielding simvastatin. naturalspublishing.com
This multi-step chemical process leverages the diol lactone scaffold to efficiently produce simvastatin, a more potent HMG-CoA reductase inhibitor than its natural precursors. google.com
| Simvastatin Semisynthesis from Diol Lactone | |
| Starting Material | Lovastatin (hydrolyzed to its diol lactone) naturalspublishing.comasm.org |
| Step 1: Hydrolysis/Lactonization | Enzymatic or chemical hydrolysis to remove the side chain, followed by acidification to form the diol lactone intermediate. google.com |
| Step 2: Selective Protection | Protection of the 4-position hydroxyl group (e.g., with a silyl ether). googleapis.com |
| Step 3: Acylation | Acylation of the 8-position hydroxyl group with a 2,2-dimethylbutyryl moiety. naturalspublishing.com |
| Step 4: Deprotection | Removal of the protecting group to yield the final product. naturalspublishing.com |
| Product | Simvastatin google.com |
Molecular Mechanisms of Action and Cellular Interactions in Research Models
Enzymatic Inhibition Studies
The primary molecular target of compactin diol lactone is HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway.
Competitive Inhibition of Hydroxymethylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase; EC 1.1.1.34/EC 1.1.1.88)
This compound functions as a reversible, competitive inhibitor of HMG-CoA reductase (EC 1.1.1.34 for the NADPH-dependent enzyme and EC 1.1.1.88 for the NADH-dependent enzyme). nih.govebi.ac.uk This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. ebi.ac.ukwiley-vch.de The inhibitory action of compactin and its analogs, including the diol lactone form, stems from their structural similarity to the natural substrate, HMG-CoA. nih.govwiley-vch.de This resemblance allows them to bind to the active site of the enzyme, thereby blocking the access of HMG-CoA and preventing its reduction to mevalonate. jchemrev.com By inhibiting this crucial step, this compound effectively curtails the entire downstream pathway responsible for producing a wide range of essential molecules. researchgate.net
Structural Basis of Enzyme Binding and K_i Value Determination
The inhibitory potency of statins, the class of compounds to which compactin belongs, is exceptionally high. The lactone portion of these molecules is structurally analogous to HMG-CoA, enabling a very tight binding to the HMG-CoA reductase enzyme. wiley-vch.de This strong interaction is reflected in their low inhibition constant (K_i) values. For compactin and its close analogs, the K_i value for the inhibition of HMG-CoA reductase is approximately 1 nM. nih.govmedchemexpress.com This low nanomolar K_i value signifies a high affinity of the inhibitor for the enzyme, characteristic of a potent competitive inhibitor. The 3', 5'-dihydroxypentanoic acid portion, present in the active acid form of compactin analogs, is critical for this potent inhibitory activity as it directly mimics the HMG portion of the enzyme's natural substrate. nih.gov
Table 1: Enzymatic Inhibition Data for Compactin and Analogs
| Compound/Analog | Target Enzyme | Inhibition Type | K_i Value (approx.) |
| Compactin | HMG-CoA Reductase | Competitive | 1 nM nih.gov |
| Mevinolin (Lovastatin) | HMG-CoA Reductase | Competitive | 1 nM nih.gov |
| CS-514 | HMG-CoA Reductase | Competitive | 1 nM nih.gov |
This table presents the inhibition constant (K_i) for compactin and related compounds, demonstrating their potent, competitive inhibition of HMG-CoA reductase.
Impact on Isoprenoid Biosynthesis Pathways (non-sterol)
The inhibition of HMG-CoA reductase by compounds like compactin has consequences that extend beyond cholesterol synthesis, affecting the production of various non-sterol isoprenoids. researchgate.net The mevalonate pathway is a central metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids. researchgate.net These include vital molecules such as dolichol, ubiquinone, and farnesyl pyrophosphate (FPP), the precursor for prenylated proteins. researchgate.netresearchgate.net
In cultured cells, treatment with compactin leads to a depletion of these essential non-sterol isoprenoids. researchgate.net Research has shown that some of the cellular effects of compactin can be reversed by supplying mevalonate, the product of the HMG-CoA reductase reaction, but not by cholesterol alone. researchgate.net This finding underscores the critical role of non-sterol isoprenoids in cellular processes that are disrupted by HMG-CoA reductase inhibition. researchgate.net The blockage of this pathway prevents the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP), which are necessary for the post-translational modification of small GTP-binding proteins like Ras, Rho, and Rac. researchgate.net
Cellular Level Effects and Signaling Pathway Modulation
The disruption of isoprenoid biosynthesis by this compound leads to significant alterations in cellular morphology and signaling.
Alterations in Cell Shape and Cytoskeletal Organization (in vitro)
In vitro studies have demonstrated that inhibiting HMG-CoA reductase with compactin induces noticeable changes in cell morphology. researchgate.net Cultured cells treated with compactin have been observed to undergo alterations in their shape, a phenomenon linked to the disruption of the cellular cytoskeleton. researchgate.net These morphological changes are a direct consequence of the depletion of non-sterol isoprenoids, which are essential for the proper function of proteins that regulate cytoskeletal organization. The effects on cell shape can often be reversed by the addition of mevalonate, confirming that the impact is mediated through the inhibition of the isoprenoid pathway. researchgate.net
Actin Depolymerization and Focal Adhesion Changes (in vitro)
The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and adhesion. The actin cytoskeleton, in particular, is highly sensitive to the availability of isoprenoids. Inhibition of isoprenoid synthesis by compounds like compactin can lead to actin depolymerization. This is because the function of Rho family GTPases, key regulators of the actin cytoskeleton, is dependent on prenylation—a modification requiring isoprenoid precursors.
When Rho proteins are not prenylated, they cannot localize to the cell membrane to exert their effects on actin dynamics. This disruption leads to a breakdown of the organized actin filament structures, such as stress fibers. nih.gov Consequently, this affects focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.gov Changes in focal adhesions due to altered actin dynamics can impact cell adhesion, spreading, and migration.
Myosin Light-Chain (MLC) Phosphorylation Modulation
This compound, as a derivative of the statin class of HMG-CoA reductase inhibitors, is understood to modulate Myosin Light-Chain (MLC) phosphorylation indirectly, primarily through its influence on the Rho/Rho-kinase signaling pathway. The phosphorylation of MLC is a critical event in various cellular processes, including smooth muscle contraction, cell motility, and morphogenesis. plos.org This process is finely balanced by the activities of MLC kinase (MLCK) and myosin phosphatase (MLCP). nii.ac.jp
The small GTP-binding protein RhoA, when in its active GTP-bound state, activates its downstream effector, Rho-associated kinase (ROCK). plos.orgsdbonline.org ROCK, in turn, influences MLC phosphorylation through a dual mechanism. It can directly phosphorylate the myosin light chain. plos.org More significantly, ROCK phosphorylates the myosin-binding subunit (MBS) of myosin light chain phosphatase (MLCP), which leads to the inactivation of the phosphatase. sdbonline.orgnih.gov This inhibition of MLCP shifts the balance towards a higher state of MLC phosphorylation, promoting actomyosin (B1167339) contraction. plos.orgahajournals.org
Statins, by inhibiting HMG-CoA reductase, prevent the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). jci.orgahajournals.org GGPP is essential for the post-translational modification known as geranylgeranylation, which anchors RhoA to the cell membrane, a prerequisite for its activation. ahajournals.orgijbs.com By preventing RhoA isoprenylation, this compound inhibits the entire Rho/ROCK signaling cascade. This leads to a decrease in the inhibitory phosphorylation of MLCP, thereby increasing its activity and resulting in a net decrease in MLC phosphorylation. nii.ac.jpahajournals.org
Research on pitavastatin, another potent statin, demonstrated that it inhibited vascular smooth muscle cell migration and MLC phosphorylation. nii.ac.jp This effect was partially reversed by the addition of GGPP, confirming the involvement of the Rho pathway. nii.ac.jp The study also suggested that another Rho- or Ras-independent pathway might be involved in the statin-mediated inhibition of MLC phosphorylation, potentially involving direct or indirect effects on MLCK. nii.ac.jp
Table 1: Key Proteins in the Rho-Kinase Mediated MLC Phosphorylation Pathway
| Protein | Function in the Pathway | Effect of Statin Inhibition |
| RhoA | Small GTP-binding protein that, when activated, stimulates Rho-kinase. | Isoprenylation is inhibited, preventing its activation. ahajournals.orgijbs.com |
| Rho-kinase (ROCK) | Downstream effector of RhoA; phosphorylates and inactivates MLCP. | Activity is reduced due to the inhibition of RhoA activation. ahajournals.orgnih.gov |
| Myosin Light-Chain Phosphatase (MLCP) | Dephosphorylates MLC, leading to relaxation. | Activity is increased due to the lack of inhibitory phosphorylation by ROCK. plos.orgnih.gov |
| Myosin Light-Chain (MLC) | Regulatory protein whose phosphorylation state determines actomyosin contraction. | Phosphorylation is decreased, leading to reduced cell contractility and motility. nii.ac.jp |
Inhibition of Small GTP-Binding Protein Isoprenylation (e.g., Rho GTPase)
A primary molecular mechanism of this compound, stemming from its function as an HMG-CoA reductase inhibitor, is the prevention of protein isoprenylation, a critical post-translational modification for many small GTP-binding proteins, including the Rho family (e.g., RhoA, Rac, and Cdc42). jci.orgmdpi.com Isoprenylation involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue at the C-terminus of target proteins. jci.orgfrontiersin.org This modification is essential for the proper subcellular localization and function of these signaling molecules, particularly for their anchoring to cellular membranes where they become active. jci.orgmdpi.com
This compound inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway. frontiersin.orgnih.gov This blockade reduces the cellular pool of mevalonate and its downstream products, including the isoprenoids FPP and GGPP. jci.orgahajournals.org The Rho family of GTPases predominantly requires geranylgeranylation for their function. jci.orgnih.gov
The inhibition of RhoA geranylgeranylation prevents its translocation from the cytosol to the cell membrane, thereby blocking its activation and subsequent downstream signaling. ijbs.comgoogle.com Studies on various statins have consistently demonstrated this effect. For instance, simvastatin (B1681759) treatment of neuroblastoma cells led to a shift in the isoelectric point of RhoA, indicative of a lack of isoprenylation, an effect that was reversed by the addition of mevalonate or GGPP, but not FPP. nih.gov This highlights the specificity of the inhibition towards geranylgeranylation for RhoA. nih.gov Similarly, atorvastatin (B1662188) has been shown to inhibit the translocation of RhoA to the cell membrane in the ischemic myocardium. google.com
The consequences of inhibiting the isoprenylation of Rho GTPases are pleiotropic, affecting numerous cellular functions regulated by these proteins, such as cytoskeletal dynamics, cell proliferation, and gene expression. plos.orgijbs.com
Table 2: Research Findings on Statin-Mediated Inhibition of RhoA Isoprenylation
| Statin | Model System | Key Finding | Reference |
| Simvastatin | N2a neuroblastoma cells | Caused a shift in the isoelectric point of RhoA, indicating inhibited isoprenylation. This was reversed by mevalonate and GGPP. | nih.gov |
| Atorvastatin | Swine model of myocardial ischemia | Inhibited the translocation of RhoA from the cytosol (inactive) to the cell membrane (active) in ischemic heart tissue. | google.com |
| Pitavastatin | Pig vascular smooth muscle cells | Inhibited cell migration and MLC phosphorylation, effects that were partially reversed by GGPP, implicating Rho inhibition. | nii.ac.jp |
| General Statins | Review of multiple studies | Statins prevent the synthesis of FPP and GGPP, leading to the inhibition of isoprenylation of small GTP-binding proteins like Rho, Ras, and Rac. | jci.orgahajournals.org |
Advanced Analytical and Computational Methodologies in Compactin Diol Lactone Research
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) for Separation of Diastereomers
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and purification of stereoisomers, which is critical during the chemical synthesis and analysis of complex molecules like compactin and its derivatives. wiley-vch.denih.govresearchgate.net In synthetic routes, reactions often yield mixtures of diastereomers that possess distinct stereochemistries at one or more chiral centers. mdpi.com Due to their different physical properties, these diastereomers can be separated using normal-phase HPLC on a silica (B1680970) gel column. nih.gov
For instance, in the synthesis of precursors to the lactone moiety, aldol (B89426) reactions can produce diastereomeric products. mdpi.com The separation of these isomers is readily achieved and monitored by HPLC, allowing for the isolation of the desired stereoisomer for subsequent steps. mdpi.com Often, a derivatizing agent, such as camphorsultam dichlorophthalic acid (CSDP acid) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), is used to convert a racemic alcohol into diastereomeric esters, which are then easily separable by HPLC on silica gel. nih.govresearchgate.net
| Parameter | Description | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govmdpi.com |
| Stationary Phase | Silica Gel (Normal-Phase) | nih.govmdpi.com |
| Application | Separation of diastereomeric intermediates/esters produced during synthesis. | wiley-vch.demdpi.com |
| Example Eluent | Ethyl Acetate (B1210297) / Petroleum Ether mixture (e.g., 15% EtOAc) | mdpi.com |
| Detection | UV detector (e.g., at 210 nm) | mdpi.com |
Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure and relative stereochemistry of organic molecules. mdpi.com For polyol chains, such as the diol portion of compactin diol lactone, ¹³C NMR is particularly informative for assigning the relative stereochemistry. univ-lemans.fr
A widely used method involves converting the 1,3-diol into its corresponding acetonide derivative. The ¹³C chemical shifts of the acetonide's ketal carbon and its two methyl groups are highly dependent on the stereochemical relationship (syn or anti) of the diol. univ-lemans.frlookchem.com This correlation allows for an unambiguous assignment of the diol's stereochemistry. univ-lemans.fr For syn-1,3-diol acetonides, the methyl carbons typically resonate around 19 ppm and 30 ppm, whereas for anti-isomers, both methyl carbons resonate near 25 ppm. univ-lemans.fr This method has proven reliable for assigning stereochemistry in numerous polypropionate-derived natural products. mdpi.comuniv-lemans.fr Furthermore, ¹H NMR can be used to analyze the coupling patterns of diastereotopic protons, which serve as a fingerprint to assign stereochemistry in chiral synthons. mdpi.com
| Diol Relationship | Acetonide Conformation | Characteristic ¹³C NMR Chemical Shifts (ppm) | Source(s) |
| Syn | Chair | Ketal Carbon: ~99; Methyl Carbons: ~19 & ~30 | univ-lemans.fr |
| Anti | Twist Boat | Ketal Carbon: ~101; Methyl Carbons: ~25 & ~25 | univ-lemans.fr |
Gas Chromatography–Mass Spectrometry (GC–MS) for Biosynthetic Pathway Elucidation
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a crucial analytical technique for studying biosynthetic pathways. tandfonline.com It allows for the separation, identification, and quantification of volatile and semi-volatile metabolites from complex biological extracts. In the context of this compound research, GC-MS is instrumental in elucidating the steps involved in its formation by microorganisms. researchgate.netresearchgate.net
Researchers utilize feeding studies where isotopically labeled precursors (e.g., ¹³C-labeled mevalonic acid) are introduced into cell cultures. researchgate.net After incubation, metabolites are extracted, often derivatized (e.g., with trimethylsilyldiazomethane) to increase their volatility, and analyzed by GC-MS. researchgate.net The mass spectrometer detects the incorporation of the isotopic label into downstream intermediates and final products. By identifying which compounds become labeled, and in what order, the sequence of enzymatic reactions in the biosynthetic pathway can be mapped out. tandfonline.comresearchgate.net This technique was famously used to demonstrate the biosynthetic pathways for brassinosteroids by analyzing metabolites from feeding labeled intermediates to cultured cells. tandfonline.com
Western Blot Analysis for Protein Interaction Studies
While standard Western blotting is used to detect specific proteins, a modified technique known as Far-Western blotting is employed to study protein-protein interactions and can be adapted to investigate how small molecules like this compound may modulate these interactions. labtestsguide.comuni-konstanz.demybiosource.com This method is valuable for confirming interactions identified through other means, such as yeast two-hybrid screens or co-immunoprecipitation. uni-konstanz.deabcam.com
In a hypothetical Far-Western analysis relevant to this compound, a target protein (e.g., an enzyme in the biosynthetic pathway or a cellular receptor) is separated by gel electrophoresis and transferred to a membrane. thermofisher.com This membrane is then probed with a non-antibody "bait" protein that is known or suspected to interact with the target. labtestsguide.com This bait protein can be labeled (e.g., with biotin (B1667282) or radioactivity) or tagged (e.g., with GST) for later detection. mybiosource.com To test the effect of this compound, the experiment could be run in parallel with and without the compound. A change in the signal intensity for the bait-prey interaction would suggest that this compound either inhibits or enhances the protein-protein binding. This approach is particularly useful for studying interactions involving short, linear peptide motifs. mybiosource.com
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the molecular interactions that are often difficult to observe experimentally. These in silico techniques are essential for understanding enzyme mechanisms and guiding rational drug design.
Docking Studies for Enzyme-Ligand Interactions (e.g., Cytochrome P450)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as compactin) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.gov This method is extensively used in the study of compactin's interaction with Cytochrome P450 (CYP) enzymes, which are responsible for its hydroxylation to produce derivatives like pravastatin (B1207561). acs.orgnih.gov
Research has focused on understanding and engineering the stereoselectivity of enzymes like CYP105AS1, which naturally hydroxylates compactin to 6-epi-pravastatin. acs.orgnih.gov To achieve the desired product, pravastatin, the enzyme's selectivity must be inverted. nih.gov Computational docking programs like AutoDock Vina and the Rosetta suite are used to model how compactin binds within the enzyme's active site. acs.orgresearchgate.net These studies generate various possible binding poses, distinguishing between a "pro-S" orientation (leading to pravastatin) and a "pro-R" orientation (leading to 6-epi-pravastatin). acs.orgresearchgate.net By analyzing the interactions between compactin and specific amino acid residues in the active site, researchers can predict mutations that would favor the desired binding mode. mdpi.com This computationally guided approach has successfully led to the creation of CYP105AS1 variants with over 99% stereoselectivity for pravastatin production. acs.orgnih.gov
| Parameter | Description | Source(s) |
| Enzyme Studied | Cytochrome P450 (CYP105AS1) from Amycolatopsis orientalis | acs.orgnih.gov |
| Ligand Studied | Compactin | acs.orgresearchgate.net |
| Computational Software | AutoDock Vina, Rosetta (CoupledMoves protocol), YASARA | acs.orgnih.gov |
| Objective | To understand and engineer the stereoselectivity of compactin hydroxylation to produce pravastatin instead of the natural 6-epi-pravastatin. | acs.orgnih.gov |
| Key Findings | Docking calculations identified pro-S (pravastatin-producing) and pro-R (6-epi-pravastatin-producing) binding modes. Analysis of enzyme-ligand interactions guided site-directed mutagenesis to favor the pro-S orientation. | acs.orgresearchgate.net |
| Outcome | Creation of an engineered CYP105AS1 variant with >99% stereoselectivity for pravastatin. | acs.orgnih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and structural flexibility of molecules like this compound. These methods provide insights at an atomic level into how the molecule behaves over time, its preferred shapes (conformations), and how it interacts with its biological targets, such as the enzyme HMG-CoA reductase.
Molecular dynamics simulations model the movement of atoms and molecules by solving Newton's equations of motion. For complex molecules like this compound and its analogs, these simulations are crucial for understanding their binding mechanisms. Research on the related compound, compactin, has utilized MD simulations to explore its interaction with cytochrome P450 enzymes, which are responsible for its metabolism. acs.orgresearchgate.netrug.nl For instance, ultrashort MD simulations (ranging from picoseconds to nanoseconds) have been used to examine the conformational freedom of compactin within the enzyme's active site. acs.orgresearchgate.net These simulations reveal that the frequency of certain "near-attack conformations"—spatial arrangements where the molecule is perfectly positioned for a chemical reaction—correlates with the experimentally observed products. acs.orgresearchgate.netrug.nl
These computational studies often involve generating multiple starting conformations of the ligand (the drug molecule) within the protein's binding pocket, sometimes using docking programs like AutoDock Vina. acs.org The system is then subjected to MD simulations to observe the stability of these binding poses and the conformational changes in both the ligand and the protein. researchgate.net By analyzing the trajectories of these simulations, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex and are crucial for the molecule's biological activity. The root mean square deviation (RMSD) is a common metric used in these analyses to measure the average change in displacement of a selection of atoms over time, indicating the stability of a particular conformation. nih.gov
Table 1: Application of Molecular Dynamics Simulations in Research of Compactin and its Analogs
Structure-Activity Relationship (SAR) Studies based on Theoretical Models
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Theoretical models, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR investigations for HMG-CoA reductase inhibitors like this compound. archivesofmedicalscience.commdpi.com These computational approaches allow for the rapid screening of virtual libraries of compounds and provide a rational basis for designing more potent and selective inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and related statins, docking is used to model how these inhibitors fit into the active site of HMG-CoA reductase. archivesofmedicalscience.com The results of docking calculations, often expressed as a binding energy score, can help explain why certain structural modifications enhance or diminish inhibitory activity. researchgate.net For example, docking studies can reveal critical hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the enzyme's active site, providing a structural hypothesis for the observed activity. researchgate.net
Table 2: Key Structural Features and Their Theoretical Importance in HMG-CoA Reductase Inhibitors
Quantum Chemical Calculations for Spectroscopic Prediction and Structural Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, molecular geometry, and spectroscopic properties of molecules. researchgate.net For a complex natural product like this compound, these methods are invaluable for confirming its structure and interpreting experimental spectroscopic data.
These calculations can predict various molecular properties from first principles. By optimizing the molecular geometry, researchers can obtain theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with data from X-ray crystallography experiments. nih.gov This comparison helps to validate the computed structure.
A key application of quantum chemistry is the prediction of spectroscopic data. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. This is particularly useful for complex stereochemical assignments, where experimental NMR data alone may be ambiguous. By calculating the expected NMR shifts for different possible stereoisomers, a comparison with the experimental spectrum can help determine the correct relative and absolute configuration. mdpi.com
Furthermore, quantum chemical calculations are used to analyze the electronic properties of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transitions. nih.gov The Molecular Electrostatic Potential (MEP) map can also be calculated, which illustrates the charge distribution across the molecule and identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is likely to interact with other species. researchgate.netnih.gov
Table 3: Properties Predicted by Quantum Chemical Calculations for Structural Analysis
Q & A
Q. What are the key analytical techniques for characterizing Compactin diol lactone and its related impurities?
Methodological Answer:
- Chromatography-MS : Ultra-performance liquid chromatography coupled with diode array detection and mass spectrometry (UPLC-DAD-MS) is critical for separating and identifying impurities like Compactin lactone and dihydro derivatives. Baseline separation with a C18 column (e.g., 2.1 × 100 mm, 1.8 µm) and gradient elution (water:acetonitrile with 0.1% formic acid) enables precise quantification .
- NMR Spectroscopy : H and C NMR can resolve structural ambiguities, particularly for distinguishing lactone isomers. For example, the absence of specific proton signals in the nmr spectrum can exclude isomeric lactones .
- Optical Rotation : Confirm enantiomeric purity using polarimetry, as optical rotation values must align with literature data for chiral intermediates like Corey lactone diol .
Q. How can researchers design a synthetic route for this compound?
Methodological Answer:
- Cross Metathesis (CM) : Utilize Grubbs-Hoveyda II catalyst (HG-II) for stereoselective coupling of advanced intermediates, such as vinyl lactones with diols, achieving >75% yield and excellent E-selectivity .
- Selective Reduction : Lithium aluminum hydride (LiAlH) reduces lactone groups while preserving hindered carboxyl groups. Subsequent esterification (e.g., diazomethane) and acetylation steps yield monoacetate derivatives .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while aqueous washes remove byproducts like diethylammonium chloride .
Q. How to distinguish diol lactone isomers in Compactin-related compounds?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configurations of chiral centers, particularly for intermediates like Corey lactone diol .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing their infrared absorption patterns in chiral environments .
- Chromatographic Retention Times : Compare retention times against reference standards using UPLC-DAD-MS, ensuring baseline separation of isomers like 6-epi-pravastatin and 3α-hydroxypravastatin .
Q. What are common impurities in this compound synthesis, and how are they sourced?
Methodological Answer:
- Hydrolysis Byproducts : Diol derivatives may form under aqueous conditions (e.g., Compactin diol from Compactin lactone hydrolysis) .
- Oxidation Products : Endosulfan lactone-like impurities arise from diol oxidation during storage or synthesis .
- Residual Solvents : Hexachlorocyclopentadiene and ethers may persist if purification steps (e.g., rotary evaporation) are incomplete .
Q. What role does this compound play in drug development?
Methodological Answer:
- Prostaglandin Analog Synthesis : Acts as a chiral building block for lubiprostone, a bicyclic fatty acid metabolite analog of Prostaglandin E1 .
- Statin Intermediates : Key precursor in synthesizing mevastatin and pravastatin, where lactonization affects bioavailability and activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Methodological Answer:
- Systematic Variation : Test catalyst loadings (e.g., 5–15 mol% HG-II), solvent polarity (CHCl vs. toluene), and temperature (20–40°C) to identify optimal conditions .
- Statistical Analysis : Apply ANOVA to compare yields across studies, accounting for variables like reaction time and purity of starting materials .
- Reproducibility Protocols : Adhere to standardized experimental reporting (e.g., Beilstein Journal guidelines) to ensure methods are replicable .
Q. What strategies minimize diol lactone degradation during storage?
Methodological Answer:
- Lyophilization : Stabilize hygroscopic compounds by freeze-drying and storing under argon at -20°C .
- Protective Groups : Introduce acetyl or tert-butyldimethylsilyl (TBS) groups to hydroxyl moieties to prevent oxidation .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-DAD-MS to monitor degradation products .
Q. How to employ Corey lactone diol as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Enantioselective Catalysis : Use Sharpless epoxidation or Noyori hydrogenation to generate high enantiomeric excess (ee) in intermediates .
- Dynamic Kinetic Resolution : Combine lipase-catalyzed acetylation with racemization catalysts to convert diol mixtures into single enantiomers .
- X-ray/NOE Analysis : Confirm stereochemistry of final products to ensure alignment with target bioactive conformations .
Q. What metabolic pathways lead to lactone formation from diol precursors?
Methodological Answer:
- In Vitro Oxidation : Simulate hepatic metabolism using cytochrome P450 enzymes (e.g., CYP3A4) to study diol-to-lactone conversion .
- Isotopic Labeling : Track C-labeled diols in mammalian models to identify lactone metabolites in urine and plasma .
- Hydrolysis Kinetics : Measure pH-dependent lactonization rates (e.g., in simulated gastric fluid) to predict in vivo stability .
Q. How to conduct mechanistic studies on lactone ring formation in Compactin derivatives?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to map energy barriers for lactonization steps, identifying rate-limiting transitions .
- Kinetic Isotope Effects (KIE) : Compare / values in proton-transfer steps to elucidate mechanisms (e.g., concerted vs. stepwise) .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies during lactonization to detect intermediate tetrahedral adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
